molecular formula C6H3FN2O5 B1294825 4-Fluoro-2,6-dinitrophenol CAS No. 364-32-9

4-Fluoro-2,6-dinitrophenol

Cat. No. B1294825
CAS RN: 364-32-9
M. Wt: 202.1 g/mol
InChI Key: MDOWEUXXLVBZIU-UHFFFAOYSA-N
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Patent
US08318761B2

Procedure details

DMF (10 ml) and thionyl chloride (14 ml) are added successively to 4-fluoro-2,6-dinitrophenol (26.00 g) in benzene (50 ml). The resulting solution is stirred at room temperature for 5 min (an intermediate precipitates) and then heated under reflux for 1.5 h (or until the starting material has reacted completely). The reaction mixture is cooled to room temperature, concentrated and the residue is poured onto ice/water. The precipitate is collected by filtration, washed three times with water and dried. After recrystallization from ethanol 23.50 g (83% of theory) of product are obtained in crystalline form.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C=O)C.S(Cl)([Cl:8])=O.[F:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[C:14](O)=[C:13]([N+:21]([O-:23])=[O:22])[CH:12]=1>C1C=CC=CC=1>[Cl:8][C:14]1[C:15]([N+:17]([O-:19])=[O:18])=[CH:16][C:11]([F:10])=[CH:12][C:13]=1[N+:21]([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
14 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
26 g
Type
reactant
Smiles
FC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at room temperature for 5 min (an intermediate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates) and
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h (or until the starting material
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
has reacted completely)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue is poured onto ice/water
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallization from ethanol 23.50 g (83% of theory) of product
CUSTOM
Type
CUSTOM
Details
are obtained in crystalline form

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.